molecular formula C11H13FO3 B8414363 3-(2-Fluorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid

3-(2-Fluorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid

Cat. No. B8414363
M. Wt: 212.22 g/mol
InChI Key: RDYUQNTUTCJOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid is a useful research compound. Its molecular formula is C11H13FO3 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Fluorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Fluorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Fluorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3-(2-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H13FO3/c1-11(2,10(14)15)9(13)7-5-3-4-6-8(7)12/h3-6,9,13H,1-2H3,(H,14,15)

InChI Key

RDYUQNTUTCJOID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=CC=C1F)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (3.31 mL, 23.22 mmol) in THF (5 mL) was added n-BuLi/hexane (9.29 mL, 23.22 mmol) dropwise at −78° C. The reaction mixture was stirred at −78° C. for 5 min and then stirred in ice bath for 20 min. The reaction mixture was added dropwise with a solution of isobutyric acid (1.055 mL, 11.61 mmol) in THF (5 mL) at 0° C. The reaction mixture was stirred at 0° C. for 30 min and 60° C. for 2 h. The flask was recooled to 0° C., and a solution of 2-fluorobenzaldehyde (1.441 g, 11.61 mmol) in THF (5 mL) was added dropwise. Then the solution was allowed to warm to rt and stirred for 16 h. The reaction was quenched with 1 N HCl until pH˜3 and extracted with EtOAc. The combined organic layers were washed with 1 N NaOH. The combined basic washes were acidified with HCl and extracted with EtOAc. Then organic phase was washed with sat. NaCl, dried over anhydrous MgSO4, and concentrated to yield 3-(2-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid (1.5 g, 60.9% yield) as Cap N-9. 1H NMR (400 MHz, DMSO-d6) ppm 7.50 (td, J=7.5, 1.8 Hz, 1H), 7.32 (tdd, J=7.7, 5.4, 1.8 Hz, 1H), 7.22 (td, J=7.5, 1.0 Hz, 1H), 7.14 (ddd, J=10.5, 8.3, 1.3 Hz, 1H), 5.28-5.11 (m, 1H), 3.33 (br. s., 1H), 1.06-0.97 (m, 3H), 0.93 (d, J=2.8 Hz, 3H).
Quantity
3.31 mL
Type
reactant
Reaction Step One
Name
n-BuLi hexane
Quantity
9.29 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.055 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1.441 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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